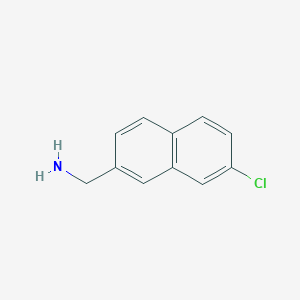
2-(Aminomethyl)-7-chloronaphthalene
概要
説明
2-(Aminomethyl)-7-chloronaphthalene is an organic compound characterized by a naphthalene ring substituted with an aminomethyl group at the second position and a chlorine atom at the seventh position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-7-chloronaphthalene typically involves multi-step organic reactions. One common method includes the chlorination of naphthalene followed by the introduction of the aminomethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-(Aminomethyl)-7-chloronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in synthetic chemistry and material science.
科学的研究の応用
2-(Aminomethyl)-7-chloronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-(Aminomethyl)-7-chloronaphthalene exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence various biochemical pathways, making the compound a valuable tool in molecular biology and medicinal chemistry.
類似化合物との比較
2-(Aminomethyl)-naphthalene: Lacks the chlorine atom, which affects its reactivity and applications.
7-Chloronaphthalene: Lacks the aminomethyl group, limiting its use in biological studies.
2-(Aminomethyl)-6-chloronaphthalene: The position of the chlorine atom alters its chemical properties and reactivity.
Uniqueness: 2-(Aminomethyl)-7-chloronaphthalene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
(7-chloronaphthalen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUFBNAUGPHCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


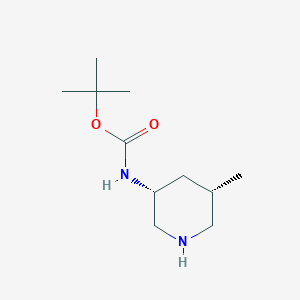
![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)
![(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol](/img/structure/B1427277.png)
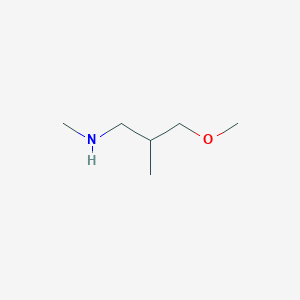
![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)
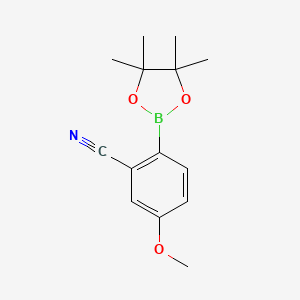
![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)
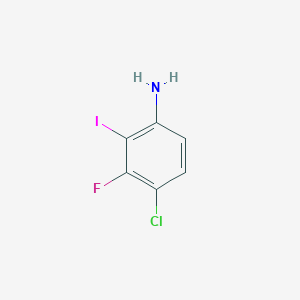
![2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B1427286.png)
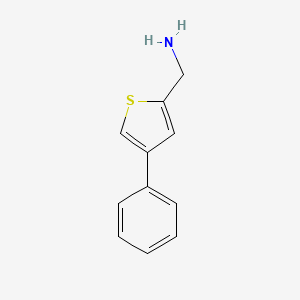

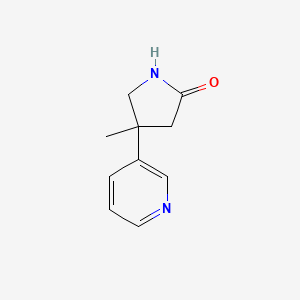
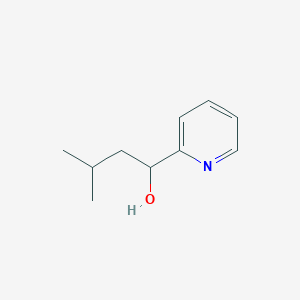
![4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427297.png)
